An In-depth Technical Guide to the Structure and Properties of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride
An In-depth Technical Guide to the Structure and Properties of 5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride, a saturated heterocyclic compound of significant interest in neuroscience and medicinal chemistry. The guide focuses on the cis-(3RS,5SR) stereoisomer, which has been investigated for its activity as a γ-aminobutyric acid (GABA) uptake inhibitor. We will delve into its detailed chemical structure, stereochemistry, methods of synthesis, and thorough analytical characterization. Furthermore, this document outlines its mechanism of action within the GABAergic system and provides protocols for its synthesis and biological evaluation, offering a critical resource for researchers exploring novel modulators of neurotransmission.
Introduction: A Scaffold for Neuromodulation
5-Hydroxypiperidine-3-carboxylic acid belongs to the class of piperidine carboxylic acids, which are rigid structural analogues of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The parent compound for this series, piperidine-3-carboxylic acid (nipecotic acid), is a well-established inhibitor of GABA uptake, thereby increasing synaptic GABA concentrations and potentiating inhibitory neurotransmission. The introduction of a hydroxyl group onto the piperidine ring, as in 5-hydroxypiperidine-3-carboxylic acid, offers a strategic modification to probe the structure-activity relationships of GABA transporter (GAT) inhibitors.
The stereochemistry of the hydroxyl and carboxylic acid groups is paramount to the molecule's biological activity. This guide will focus primarily on the cis-isomer, designated as (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid, which maintains the crucial spatial arrangement for interaction with GABA transporters. While the specific CAS number 1171511-34-4 is commercially available, it often refers to a mixture of stereoisomers; therefore, researchers should exercise caution and verify the isomeric purity for specific biological assays.
Molecular Structure and Physicochemical Properties
The fundamental identity of 5-Hydroxypiperidine-3-carboxylic acid hydrochloride is defined by its chemical structure and resulting physicochemical properties.
Chemical Structure and Stereochemistry
The molecule consists of a saturated six-membered piperidine ring substituted with a carboxylic acid at the 3-position and a hydroxyl group at the 5-position. The hydrochloride salt form ensures stability and enhances water solubility.
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Molecular Formula: C₆H₁₁NO₃·HCl[1]
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Molecular Weight: 181.62 g/mol [2]
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IUPAC Name: 5-hydroxypiperidine-3-carboxylic acid hydrochloride
The presence of two stereocenters at carbons 3 and 5 gives rise to four possible stereoisomers. The relative orientation of the substituents defines them as cis or trans. The cis-(3RS,5SR) isomer, where the hydroxyl and carboxyl groups are on the same side of the piperidine ring, has been the primary focus of neurochemical research due to its closer structural analogy to established GABA uptake inhibitors.
Caption: 2D Structure of cis-5-Hydroxypiperidine-3-carboxylic Acid Hydrochloride.
Physicochemical Data
Precise experimental data for the hydrochloride salt of the cis-isomer is not widely published. The table below includes data for the free base and related analogues for reference. Researchers must experimentally determine these values for their specific sample.
| Property | Value | Source / Comments |
| Molecular Weight | 181.62 g/mol | (Hydrochloride Salt)[2] |
| 145.16 g/mol | (Free Base)[4] | |
| XLogP3-AA | -3.4 | Predicted for free base, indicating high hydrophilicity.[4] |
| Hydrogen Bond Donors | 3 | (Free Base)[4] |
| Hydrogen Bond Acceptors | 3 | (Free Base)[4] |
| Melting Point (°C) | ~261 (dec.) | Data for Nipecotic acid (Piperidine-3-carboxylic acid).[5] |
| Aqueous Solubility | Moderately soluble | Expected to be soluble in water due to its polar functional groups and salt form.[6] |
Synthesis and Purification
The synthesis of cis-5-hydroxypiperidine-3-carboxylic acid typically proceeds via the catalytic hydrogenation of a pyridine precursor. This established methodology provides a reliable route to the saturated piperidine core with the desired stereochemistry.
Synthetic Workflow
The synthesis is achieved through a two-step process starting from 5-hydroxynicotinic acid (a pyridine derivative). The initial esterification step is crucial for protecting the carboxylic acid and improving solubility in the subsequent hydrogenation step.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthetic strategy reported by Krogsgaard-Larsen et al. (1982).
Step 1: Esterification of 5-Hydroxynicotinic Acid
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Suspend 5-hydroxynicotinic acid in anhydrous ethanol.
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Add concentrated sulfuric acid catalytically.
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Reflux the mixture until the starting material is fully consumed (monitored by TLC).
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Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product, ethyl 5-hydroxynicotinate, with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Step 2: Catalytic Hydrogenation and Hydrolysis
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Dissolve the crude ethyl 5-hydroxynicotinate in glacial acetic acid.
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Add platinum(IV) oxide (PtO₂, Adams' catalyst) to the solution.
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Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (approx. 50 psi) at an elevated temperature (e.g., 60 °C) for 24-48 hours.
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After the reaction is complete, cool the mixture and carefully filter off the catalyst.
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Concentrate the filtrate under reduced pressure to remove the acetic acid.
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Add concentrated hydrochloric acid to the residue and reflux to hydrolyze the ester.
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Cool the solution and concentrate in vacuo. The resulting solid is crude cis-5-Hydroxypiperidine-3-carboxylic acid hydrochloride.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.
Analytical Characterization (Self-Validating System)
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. Note: As detailed experimental spectra for this specific compound are not widely available in public literature, this section outlines the expected results based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure and stereochemistry of this molecule.
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¹H NMR (Proton NMR): The proton NMR spectrum is critical for confirming the cis-stereochemistry. The signals for the protons at C3 and C5 (H-3 and H-5) are expected to show complex multiplets. The key diagnostic feature for the cis-isomer is the presence of large axial-axial coupling constants for the proton at C3, indicating that both the carboxyl group and the hydroxyl group preferentially occupy equatorial positions in the dominant chair conformation. The spectrum will also show characteristic signals for the other piperidine ring protons.
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¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms of the piperidine ring and the carboxyl group. The chemical shift of the carbonyl carbon is expected in the range of 170-180 ppm. The carbons bearing the hydroxyl (C5) and carboxyl (C3) groups will appear downfield compared to the other ring carbons due to the electron-withdrawing effects of the oxygen atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H Stretch | Hydroxyl group (-OH) |
| ~3200-2500 (broad) | O-H Stretch | Carboxylic acid (-COOH) |
| ~2700-2400 (broad) | N-H Stretch | Ammonium salt (R₃N⁺-H) |
| ~1730-1700 (strong) | C=O Stretch | Carboxylic acid (C=O) |
| ~1250-1000 | C-O Stretch | C-OH and C-O of acid |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For the hydrochloride salt, Electrospray Ionization (ESI) in positive mode is typically used.
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Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺ corresponding to the free base.
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m/z of [M+H]⁺: 146.08
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Fragmentation Pattern: Key fragmentation would likely involve the loss of water (H₂O) from the molecular ion [M+H-H₂O]⁺ and the loss of the carboxyl group (as COOH or CO₂).
Applications in Research and Drug Development
The primary application of cis-5-hydroxypiperidine-3-carboxylic acid is as a research tool to investigate the structure-activity relationships of inhibitors of the GABA transport system.
Mechanism of Action: GABA Uptake Inhibition
GABAergic signaling is terminated by the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by specific GABA transporters (GATs). Inhibiting these transporters prolongs the action of GABA at its receptors, enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for conditions like epilepsy.
cis-5-Hydroxypiperidine-3-carboxylic acid acts as a competitive inhibitor at the GATs. Its rigid piperidine scaffold mimics the conformation of GABA, allowing it to bind to the transporter. However, it is recognized as a significantly weaker inhibitor than its parent compound, nipecotic acid. This suggests that the addition of the 5-hydroxy group, while potentially increasing polarity, may introduce steric hindrance or an unfavorable electronic interaction within the GAT binding pocket.
Caption: Competitive inhibition of the GABA Transporter (GAT).
Experimental Protocol: In Vitro GABA Uptake Assay
To quantify the inhibitory potency of compounds like 5-hydroxypiperidine-3-carboxylic acid, a radiolabeled GABA uptake assay is employed.
Objective: To determine the IC₅₀ value of the test compound for the inhibition of GABA uptake into neuronal or glial cells (or synaptosomes).
Methodology:
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Cell/Tissue Preparation: Prepare primary cultures of neurons or astrocytes, or a crude synaptosomal fraction from rodent brain tissue.
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Incubation: Pre-incubate the prepared cells/synaptosomes with varying concentrations of the test compound (e.g., from 1 nM to 1 mM) for 10-20 minutes at room temperature.
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Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of radiolabeled [³H]GABA to the mixture.
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Termination: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
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Quantification: Measure the radioactivity retained on the filters (representing intracellular [³H]GABA) using a scintillation counter.
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Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[7]
Safety and Handling
As a chemical intermediate, 5-Hydroxypiperidine-3-carboxylic acid hydrochloride should be handled with appropriate laboratory precautions.
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GHS Hazard Statements: H302 (Harmful if swallowed).
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GHS Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).
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Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses, gloves, and a lab coat, should be worn at all times.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
Conclusion
5-Hydroxypiperidine-3-carboxylic acid hydrochloride, particularly the cis-(3RS,5SR) isomer, serves as a valuable molecular probe for the study of the GABAergic system. Its well-defined structure, accessible synthesis, and relationship to potent GABA uptake inhibitors like nipecotic acid make it an important tool for medicinal chemists and neuropharmacologists. While its own inhibitory activity is modest, its characterization provides crucial insights into the structural requirements for ligand binding to GABA transporters. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this compound in the ongoing quest to develop novel therapeutics for neurological disorders.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135451688, (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. Retrieved from [Link].
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Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
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PubChem. (n.d.). (3R)-1-acetyl-3-hydroxypiperidine-3-carboxylic acid. (CID 124505295). Retrieved from [Link]
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